molecular formula C19H15BrO2 B11997611 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid CAS No. 35670-69-0

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid

Cat. No.: B11997611
CAS No.: 35670-69-0
M. Wt: 355.2 g/mol
InChI Key: GFWOBSUDGNGWGC-UHFFFAOYSA-N
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Description

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-bromonaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydrocarbon.

Scientific Research Applications

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

35670-69-0

Molecular Formula

C19H15BrO2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[1-(4-bromonaphthalen-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C19H15BrO2/c1-12(13-6-2-5-9-17(13)19(21)22)14-10-11-18(20)16-8-4-3-7-15(14)16/h2-12H,1H3,(H,21,22)

InChI Key

GFWOBSUDGNGWGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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